(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-27-18-9-7-16(13-17(18)24-11-3-2-4-22(24)26)23-21(25)10-6-15-5-8-19-20(12-15)29-14-28-19/h5-10,12-13H,2-4,11,14H2,1H3,(H,23,25)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFLPJROAKRWSF-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antioxidant, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 399.4 g/mol. The structural components contribute to its biological activities, particularly the presence of the benzo[d][1,3]dioxole ring and the methoxyphenyl group.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. A study synthesized various benzodioxole derivatives and evaluated their cytotoxicity against different cancer cell lines. Among these derivatives, those with amide functional groups demonstrated enhanced cytotoxicity, with IC50 values indicating strong activity against liver cancer cells (Hep3B) .
Table 1: Cytotoxicity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (mM) | Comparison to Doxorubicin |
|---|---|---|---|
| 2a | Hep3B | 0.5 | Stronger |
| 2b | Hep3B | 0.9 | Weaker |
| Control | Doxorubicin | 0.6 | - |
The results highlighted that compound 2a significantly inhibited cell cycle progression at the G2-M phase, suggesting its role as a potential anticancer agent .
Antioxidant Activity
The antioxidant activity of this compound was evaluated using the DPPH assay, a common method for assessing free radical scavenging ability. The synthesized compounds showed varying degrees of antioxidant activity compared to Trolox, a standard antioxidant .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2a | 85 |
| 2b | 75 |
| Trolox | 90 |
These findings suggest that the compound possesses significant antioxidant properties, which may contribute to its overall therapeutic potential.
Case Studies
- Study on Benzodioxole Derivatives : A comprehensive evaluation of several benzodioxole derivatives demonstrated their potential against various cancer cell lines. Compounds with structural similarities to this compound were noted for their cytotoxicity and ability to induce apoptosis in cancer cells .
- Antioxidant Evaluation : In vitro studies comparing different benzodioxole derivatives revealed that those with methoxy substitutions exhibited enhanced radical scavenging activity. This suggests a structure-activity relationship where modifications can lead to improved biological efficacy .
Preparation Methods
Aldol Condensation Approach
The benzodioxole-acrylic acid moiety is synthesized via aldol condensation between benzo[d]dioxole-5-carbaldehyde and malonic acid under acidic conditions.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Malonic acid, piperidine | Ethanol | Reflux | 68% |
Mechanism :
The base-catalyzed condensation forms the α,β-unsaturated carboxylic acid, favoring the E-isomer due to conjugation stabilization.
Wittig Reaction Alternative
A Wittig reaction between benzo[d]dioxole-5-carbaldehyde and a phosphorus ylide generates the acrylate ester, which is hydrolyzed to the acid.
Procedure :
- Prepare ylide from triphenylphosphine and ethyl bromoacetate.
- React with aldehyde in THF at 0°C.
- Hydrolyze ester with NaOH.
Advantage : Higher stereocontrol (E:Z > 9:1).
Preparation of 4-Methoxy-3-(2-Oxopiperidin-1-yl)Aniline
Nitro Reduction
Reduce 4-methoxy-3-(2-oxopiperidin-1-yl)nitrobenzene to the aniline using H₂/Pd-C:
Conditions :
- 10% Pd/C, ethanol, 50 psi H₂, 25°C.
- Yield: 89%.
Amide Bond Formation
The final step couples the acrylic acid and aniline derivatives. Two methods are prevalent:
Acyl Chloride Route
- Convert benzo[d]dioxol-5-ylacrylic acid to acyl chloride using thionyl chloride .
- React with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline in dichloromethane with triethylamine.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → RT |
| Yield | 81% |
Coupling Agent-Mediated Synthesis
Use HATU or EDCl/HOBt for direct coupling:
Procedure :
- Dissolve acid (1 eq) and HATU (1.1 eq) in DMF.
- Add DIPEA (3 eq) and aniline (1 eq).
- Stir at RT for 12 hours.
Comparative Data :
| Coupling Agent | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|
| HATU | DMF | 85% | 98.5% |
| EDCl/HOBt | THF | 78% | 97.2% |
Stereochemical Control and Purification
Ensuring E-Configuration
The E-isomer predominates due to:
- Thermodynamic stability of the conjugated system.
- Use of polar aprotic solvents (e.g., DMF) during coupling.
Analytical Confirmation :
Q & A
Q. What are the key synthetic pathways for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Aldol Condensation : Formation of the acrylamide backbone via base-catalyzed condensation between benzo[d][1,3]dioxole-5-carbaldehyde and activated acrylate derivatives (e.g., methyl acrylate) .
Amide Coupling : Reaction of the intermediate acrylate with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., methanol/water) to isolate the final product.
Characterization via -NMR and -NMR confirms regioselectivity and stereochemistry .
Q. How is the compound structurally characterized?
- Methodological Answer : Use a combination of:
- Spectroscopy : -NMR (e.g., δ 7.50 ppm for acrylamide protons) and -NMR (e.g., carbonyl carbons at ~165-170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 414.465 for CHNO) .
- X-ray Crystallography : For absolute configuration, employ SHELX software for structure refinement from single-crystal data .
Q. What preliminary assays assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., KD values) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Continuous Flow Reactors : Improve reaction homogeneity and reduce side products (e.g., 70% yield in flow vs. 50% batch) .
- Catalyst Screening : Test palladium or copper catalysts for amide coupling efficiency .
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (25°C vs. 50°C), and stoichiometry to identify optimal conditions .
Q. How to resolve contradictions in crystallographic and computational structural data?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian 16) and experimental (X-ray) bond lengths/angles to identify discrepancies .
- Twinning Analysis : Use SHELXL to refine twinned crystals and validate occupancy ratios .
- Dynamic NMR : Probe conformational flexibility in solution if crystal packing forces distort the structure .
Q. What strategies validate the compound's mechanism of action in complex biological systems?
- Methodological Answer :
- Knockout Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., PI3K) to confirm pathway specificity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
- Metabolomics : LC-MS profiling to track downstream metabolite changes post-treatment .
Q. How to address conflicting pharmacological data across different assay platforms?
- Methodological Answer :
- Orthogonal Assays : Compare SPR (binding) with enzymatic activity assays (e.g., ADP-Glo™) to rule out false positives .
- Comparative SAR Analysis : Benchmark against analogs (e.g., pyridazine vs. pyridine derivatives) to identify structural determinants of activity .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to assess reproducibility .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) in kinase assays .
- Cross-Validate with Cell-Free Systems : Use purified enzymes to eliminate cell permeability confounders .
- Probe Stability : HPLC monitoring of compound degradation in assay buffers (e.g., pH 7.4 vs. 6.5) .
Experimental Design Tables
| Assay Type | Key Parameters | Relevant Evidence |
|---|---|---|
| Kinase Inhibition | ATP concentration, incubation time | |
| Cytotoxicity (MTT) | Cell line, serum concentration | |
| SPR Binding | Flow rate, ligand immobilization method |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
